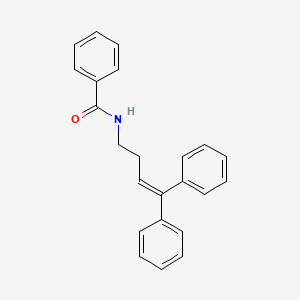
N-(4,4-Diphenylbut-3-en-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-Diphenylbut-3-en-1-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide group attached to a 4,4-diphenylbut-3-en-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of 4,4-diphenyl-3-buten-2-one via a Grignard reaction. This involves reacting ethyl acetoacetate with phenylmagnesium bromide to form the intermediate 4,4-diphenyl-3-buten-2-one . The next step involves the conversion of this intermediate to the desired benzamide compound through a series of reactions, including the formation of the corresponding amine and subsequent acylation with benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-(4,4-Diphenylbut-3-en-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
4,4-Diphenyl-3-buten-2-one: A precursor in the synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide.
N-(4-Phenylbut-3-en-2-yl)benzamide: A structurally similar compound with different substituents on the butenyl chain.
N-(4,4-Diphenylbut-3-en-1-yl)piperidine: Another related compound with a piperidine ring instead of the benzamide group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
95319-30-5 |
|---|---|
分子式 |
C23H21NO |
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-(4,4-diphenylbut-3-enyl)benzamide |
InChI |
InChI=1S/C23H21NO/c25-23(21-15-8-3-9-16-21)24-18-10-17-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-17H,10,18H2,(H,24,25) |
InChI 键 |
KQKZGTRQYRNHFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


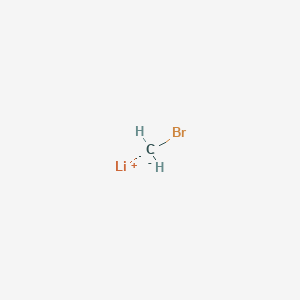
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
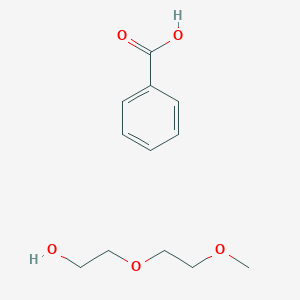
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
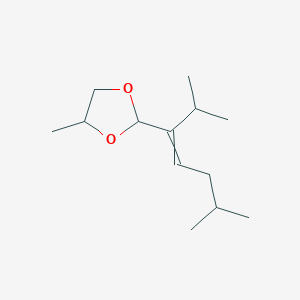
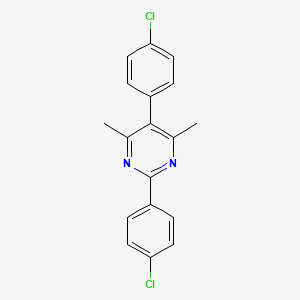
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

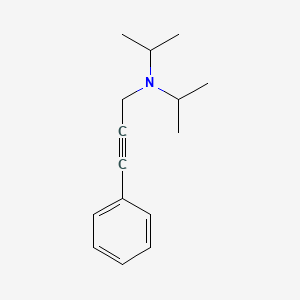
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
